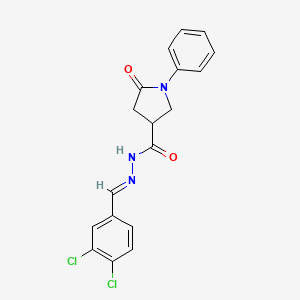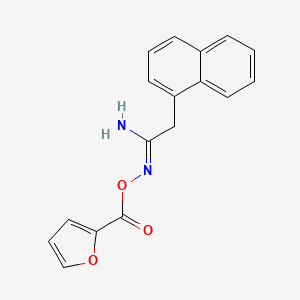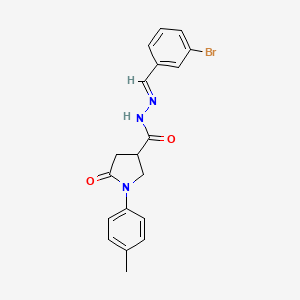![molecular formula C20H21N3O2 B3910029 4-methyl-N-[2-(3-pyridinyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B3910029.png)
4-methyl-N-[2-(3-pyridinyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide
Overview
Description
4-methyl-N-[2-(3-pyridinyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide, also known as MPPV, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(3-pyridinyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide is not fully understood, but it is thought to act as a modulator of the GABA-A receptor. This receptor is responsible for regulating the activity of the neurotransmitter GABA, which is involved in the regulation of anxiety, depression, and cognitive function. This compound has been shown to increase the activity of the GABA-A receptor, leading to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and repair. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the dosage and route of administration. In animal studies, this compound has been shown to increase GABA levels in the brain, leading to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting topoisomerase activity. In cardiovascular studies, this compound has been shown to relax vascular smooth muscle, leading to vasodilation.
Advantages and Limitations for Lab Experiments
4-methyl-N-[2-(3-pyridinyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide has several advantages for lab experiments, including its synthetic availability, stability, and specificity for the GABA-A receptor and topoisomerase. However, there are also limitations to its use, including its potential toxicity at high doses and its limited solubility in water.
Future Directions
There are several future directions for 4-methyl-N-[2-(3-pyridinyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide research, including its potential as a therapeutic agent for anxiety, depression, and cognitive disorders. Additionally, this compound may have potential as a chemotherapeutic agent for cancer, as well as a vasodilator for cardiovascular disease. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Scientific Research Applications
4-methyl-N-[2-(3-pyridinyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and cardiovascular disease. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects, as well as the ability to enhance memory and learning. In cancer research, this compound has been studied for its potential as a chemotherapeutic agent, as it has been shown to induce apoptosis in cancer cells. In cardiovascular disease, this compound has been studied for its potential as a vasodilator, as it has been shown to relax vascular smooth muscle.
Properties
IUPAC Name |
4-methyl-N-[(E)-3-oxo-1-pyridin-3-yl-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15-6-8-17(9-7-15)19(24)22-18(13-16-5-4-10-21-14-16)20(25)23-11-2-3-12-23/h4-10,13-14H,2-3,11-12H2,1H3,(H,22,24)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXAEHIESFRMHJ-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CN=CC=C2)/C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-3-bromobenzamide](/img/structure/B3909946.png)
![2-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3909951.png)

![N-[1-[(1-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3909957.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide](/img/structure/B3909959.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3909964.png)
![1-methyl-1H-indole-2,3-dione 3-{O-[2-(methylthio)benzoyl]oxime}](/img/structure/B3909967.png)


![N-(3-bromophenyl)-2-cyano-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B3909998.png)

![4-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]morpholine](/img/structure/B3910020.png)

![N'-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-furohydrazide](/img/structure/B3910047.png)
